molecular formula C7H8O3 B14447939 2-Cyclopentene-1-acetic acid, 4-oxo- CAS No. 74877-21-7

2-Cyclopentene-1-acetic acid, 4-oxo-

Cat. No.: B14447939
CAS No.: 74877-21-7
M. Wt: 140.14 g/mol
InChI Key: JTGPESOKUAWYRM-UHFFFAOYSA-N
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Description

2-Cyclopentene-1-acetic acid, 4-oxo- is an organic compound with the molecular formula C7H10O2This compound is characterized by a cyclopentene ring attached to an acetic acid moiety, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentene-1-acetic acid, 4-oxo- can be achieved through various methods. One common approach involves the reaction of cyclopentanol with an acid catalyst to form cyclopentene, which is then further reacted with acetic acid . Another method includes the use of organocerium reagents with cycloalkanones, followed by the addition of MsCl or SOCl2 with DBU to yield the desired product .

Industrial Production Methods

Industrial production of 2-Cyclopentene-1-acetic acid, 4-oxo- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation and purification steps to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentene-1-acetic acid, 4-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-Cyclopentene-1-acetic acid, 4-oxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Cyclopentene-1-acetic acid, 4-oxo- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentene: A simple cyclic hydrocarbon with similar structural features.

    Cyclopentane: A saturated cyclic hydrocarbon with different reactivity.

    Cyclopentanol: An alcohol derivative of cyclopentane

Uniqueness

2-Cyclopentene-1-acetic acid, 4-oxo- is unique due to its combination of a cyclopentene ring and an acetic acid moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and various research applications .

Properties

CAS No.

74877-21-7

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

2-(4-oxocyclopent-2-en-1-yl)acetic acid

InChI

InChI=1S/C7H8O3/c8-6-2-1-5(3-6)4-7(9)10/h1-2,5H,3-4H2,(H,9,10)

InChI Key

JTGPESOKUAWYRM-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CC1=O)CC(=O)O

Origin of Product

United States

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